6-(trifluoromethyl)quinazoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)quinazoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)6-1-2-7-5(3-6)4-14-8(15-7)9(16)17/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERDCSFIIZGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6 Trifluoromethyl Quinazoline 2 Carboxylic Acid: a Compound of Interest
Overview of this compound as a Synthetic Intermediate and Pharmacophore
As a synthetic intermediate, this compound offers a versatile starting point for the synthesis of a diverse library of quinazoline derivatives. The carboxylic acid functionality at the 2-position can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, through well-established chemical transformations. This allows for the introduction of various substituents to probe structure-activity relationships. The presence of the trifluoromethyl group at the 6-position can influence the reactivity of the quinazoline ring and impart desirable pharmacokinetic properties to the resulting derivatives. nih.gov
From a pharmacophore perspective, the this compound moiety itself may possess intrinsic biological activity or serve as a key recognition element for a specific biological target. The trifluoromethyl group can enhance binding affinity and selectivity, while the quinazoline core provides a rigid framework for the optimal spatial arrangement of key interacting groups.
Research Scope and Objectives for this compound Investigations
The unique structural features of this compound warrant a focused research effort to fully elucidate its potential. Key research objectives for the investigation of this compound would likely include:
Development of efficient and scalable synthetic routes to this compound to ensure its availability for further studies.
Exploration of its utility as a building block in the synthesis of novel quinazoline derivatives with diverse substitution patterns.
Systematic evaluation of the biological activities of these derivatives across a range of therapeutic targets, including but not limited to, kinases, proteases, and G-protein coupled receptors.
Investigation of the structure-activity relationships to understand the influence of the trifluoromethyl group and other substituents on biological activity and selectivity.
Elucidation of the mechanism of action for any identified bioactive compounds to validate their therapeutic potential.
The pursuit of these objectives will undoubtedly contribute to a deeper understanding of the chemical and biological properties of this compound and its derivatives, potentially leading to the discovery of new and effective therapeutic agents.
Computational and Theoretical Investigations of 6 Trifluoromethyl Quinazoline 2 Carboxylic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, stability, and reactivity of quinazoline (B50416) derivatives.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For quinazoline derivatives, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with various basis sets like 6-311G(d,p) or 6-31+G(d,p), have been extensively utilized. mdpi.comresearchgate.net These studies are critical for calculating a range of quantum chemical properties that help predict molecular behavior.
Key parameters derived from DFT studies include:
EHOMO (Highest Occupied Molecular Orbital Energy): Indicates the molecule's ability to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity. physchemres.org
Molecular Electrostatic Potential (MESP): Maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. frontiersin.org
Vibrational Frequencies: Calculated frequencies can be compared with experimental FTIR and Raman spectra to confirm molecular structures. mdpi.com
These DFT-based analyses are instrumental in elucidating the electronic features that are essential for the biological activity of quinazoline derivatives. frontiersin.org
Understanding the three-dimensional structure and stability of a molecule is crucial for its function. Conformational analysis of quinazoline derivatives is performed to identify the most stable spatial arrangements (conformers). DFT calculations can be used to determine the potential energy surfaces of molecules by rotating dihedral angles, allowing for the identification of minimum energy conformations. mdpi.com
In the context of ligand-protein interactions, molecular dynamics (MD) simulations are used to assess the conformational stability of the complex. The stability is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of atomic positions over the simulation time. A stable RMSD profile suggests that the ligand has settled into a stable position within the protein's active site and maintains a consistent conformation and interaction pattern. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as a quinazoline derivative, binds to a macromolecular target, typically a protein. These methods are essential in drug design for predicting binding affinity and orientation. nih.gov
Molecular docking studies have been widely applied to understand the interactions of quinazoline derivatives with various protein targets implicated in diseases like cancer and bacterial infections. mdpi.comfrontiersin.org For instance, derivatives have been docked into the active sites of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, and the AcrB subunit of bacterial multidrug efflux pumps. mdpi.comfrontiersin.org
These simulations reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex. Common interactions observed for quinazoline derivatives include:
Hydrogen Bonds: Crucial for orienting the ligand within the binding pocket.
Hydrophobic Interactions: Often involving aromatic rings of the ligand and nonpolar amino acid residues.
Pi-Pi Stacking and Pi-Alkyl Interactions: Occur between aromatic systems of the ligand and specific protein residues. researchgate.net
The comprehensive profile of these interactions helps explain the molecule's mechanism of action at a molecular level. researchgate.net
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower free energy of binding generally correlates with higher biological activity. mdpi.com These predictions help in prioritizing compounds for synthesis and experimental testing. For example, docking studies on certain 6-bromo-quinazoline derivatives against EGFR calculated binding energies ranging from -5.3 to -6.7 kcal/mol. researchgate.net
To refine these predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to recalculate the binding free energy from docking poses, providing a more accurate estimation. frontiersin.orgnih.gov The table below shows examples of predicted binding energies for different quinazoline derivatives against their respective protein targets.
| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) |
| Nitroquinazolin-4(3H)-one Derivatives | AcrB Efflux Pump | -8.5 to -8.6 |
| Quinazolinone-benzyl piperidine Derivatives | EGFR | -8.5 to -9.9 |
| 6-Bromo-quinazoline Derivatives | EGFR | -5.3 to -6.7 |
This table is generated from data found in multiple sources. mdpi.comresearchgate.netnih.gov
Docking simulations are highly effective at identifying the specific amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. frontiersin.org By analyzing the docked pose, researchers can pinpoint which residues form hydrogen bonds, hydrophobic contacts, or other significant interactions with the quinazoline derivative.
For example, docking studies of various quinazoline derivatives into the ATP-binding site of EGFR have consistently identified interactions with key residues. nih.gov Similarly, simulations targeting the bacterial AcrB efflux pump have highlighted specific residues involved in binding. mdpi.com This information is invaluable for designing new derivatives with improved potency and selectivity by modifying the ligand structure to optimize interactions with these key residues.
| Derivative Class | Protein Target | Key Interacting Amino Acid Residues |
| Quinazoline-pyrimidine Hybrids | EGFR | Cys773, Lys721, Val702, Phe699 |
| 6-Bromo-quinazoline Derivatives | EGFR | Asp855 |
| Nitroquinazolin-4(3H)-one Derivatives | AcrB Efflux Pump | Gln176, Phe178, Arg620, Phe628 |
This table is generated from data found in multiple sources. mdpi.comresearchgate.netnih.gov
In silico ADMET Predictions for Lead Compound Assessment
In the early stages of drug discovery, the assessment of a compound's pharmacokinetic profile is crucial for its development into a viable drug candidate. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions serve as a critical computational tool to evaluate the drug-likeness of novel compounds, such as derivatives of 6-(trifluoromethyl)quinazoline-2-carboxylic acid. These predictive models help to identify candidates with favorable metabolic and excretion profiles and a low risk of toxicity, thereby minimizing late-stage failures and reducing the need for extensive animal testing.
The primary goal of in silico ADMET studies is to forecast how a molecule will behave in a biological system. For quinazoline derivatives, various computational tools and online software, such as SwissADME, PreADMET, and admetSAR, are employed to predict a range of pharmacokinetic and toxicological properties. These predictions are typically based on the compound's chemical structure and are guided by established principles like Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability.
Research on various quinazoline derivatives has shown that these compounds can possess promising drug-like properties. In silico analyses often reveal that these molecules are likely to be well-absorbed, exhibit good distribution throughout the body, and have favorable metabolic stability. For instance, studies on quinazoline-Schiff base conjugates involved ADMET calculations to predict their pharmacokinetic profiles, which is an essential step before advancing to further experimental
Biological Activity and Mechanistic Studies of 6 Trifluoromethyl Quinazoline 2 Carboxylic Acid Derivatives
Antimycobacterial Activity and Target Inhibition
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains has created an urgent need for novel antibacterial agents with new mechanisms of action. Derivatives of 6-(trifluoromethyl)quinazoline-2-carboxylic acid have been identified as a promising class of compounds that target a crucial enzyme in the mycobacterial cell wall synthesis pathway.
Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase)
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital flavoenzyme essential for the biosynthesis of the mycobacterial cell wall. acs.orgnih.gov It catalyzes a critical epimerization step in the formation of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan and lipoarabinomannan, which are major cell wall components. nih.govpatsnap.comresearchgate.net The vulnerability of this target has made it a focal point for new anti-tuberculosis drug development. acs.org
In a specific study, a series of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives, synthesized from the parent this compound, were designed and evaluated as DprE1 inhibitors. researchgate.net Several of these compounds demonstrated potent inhibition of the DprE1 enzyme, confirming that this scaffold is effective for targeting this specific pathway. researchgate.net The research identified that derivatives containing nitro and hydroxyl groups were particularly effective at DprE1 inhibition. researchgate.net Another related class of compounds, 2-carboxyquinoxalines, also targets DprE1 through noncovalent inhibition, highlighting the effectiveness of this general structural motif against the enzyme. nih.govepfl.chepa.gov
Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv)
The inhibitory action of these quinazoline (B50416) derivatives on DprE1 translates directly to potent whole-cell activity against Mycobacterium tuberculosis. The same series of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives was screened for in vitro antimycobacterial activity against the H37Rv strain of M. tuberculosis. researchgate.net
Several compounds exhibited notable activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. researchgate.net The most active compounds from this series were found to be more potent than the standard drug, Isoniazid, under the tested conditions. researchgate.net
| Compound | Substituent Group | MIC against Mtb H37Rv (µM) | DprE1 IC₅₀ (µM) |
|---|---|---|---|
| 3a | 4-hydroxy-3-methoxy | 1.27 | Not Reported |
| 3e | 4-nitro | 1.12 | 11.6 ± 1.3 |
| 3p | 2-nitro | 1.18 | Not Reported |
| 3r | 2-hydroxy | 0.96 | Strong Inhibition Reported |
Proposed Mechanisms of Action in Mycobacteria
The primary mechanism of action for these quinazoline derivatives against mycobacteria is the disruption of cell wall synthesis through the inhibition of DprE1. patsnap.comresearchgate.net The DprE1/DprE2 enzyme system catalyzes the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into DPA. nih.govresearchgate.netnih.gov DprE1 performs the initial oxidation of DPR to an intermediate, decaprenyl-phospho-2′-keto-d-arabinose (DPX). acs.orgnih.gov
By inhibiting DprE1, the quinazoline compounds halt the production of DPA. patsnap.com This blockade prevents the formation of arabinogalactan and lipoarabinomannan, which are essential polymers that constitute a major part of the mycobacterial cell wall architecture. patsnap.comnih.gov The compromised structural integrity of the cell wall ultimately leads to bacterial cell lysis and death. patsnap.com This targeted action is specific to mycobacteria, making DprE1 an attractive target with a reduced likelihood of cross-resistance with other antimicrobial drugs. patsnap.com
Anticancer Activity and Associated Molecular Targets
The quinazoline scaffold is a well-established pharmacophore in oncology, forming the core of several FDA-approved kinase inhibitors. researchgate.netmdpi.com Derivatives of this compound are being explored for their potential to inhibit key signaling pathways that are frequently deregulated in various cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Its overexpression or mutation is a hallmark of many cancers, including non-small cell lung cancer and breast cancer, making it a prime target for therapeutic intervention. nih.govnih.gov The quinazoline core is recognized as a favorable scaffold for developing EGFR inhibitors due to its high affinity for the enzyme's active site. nih.gov
Research has shown that specific substitutions on the quinazoline ring are crucial for activity. For instance, studies on related 4-anilino-quinazoline derivatives have indicated that a trifluoromethyl group at the meta position of the aniline (B41778) ring can confer the highest antiproliferative activity. nih.gov While direct inhibitory data for this compound itself is limited in the provided context, the established structure-activity relationships for the broader quinazoline class strongly suggest its potential as a backbone for designing potent EGFR inhibitors. nih.govresearchgate.net Numerous quinazoline-based compounds have been developed that show potent EGFR inhibition with IC₅₀ values in the nanomolar range. nih.gov For example, a novel quinazolin-4(3H)-one derivative, compound 6d, was shown to potently inhibit EGFR with an IC₅₀ value of 0.069 µM. nih.gov
PI3K Pathway Modulation and Kinase Inhibition
The PI3K/Akt/mTOR signaling pathway is another critical network that governs cell growth, metabolism, and survival, and it is one of the most frequently hyperactivated pathways in human cancer. nih.gov The development of inhibitors targeting kinases within this cascade, particularly phosphoinositide-3-kinases (PI3Ks), is a major focus of cancer drug discovery. nih.gov
The quinazoline scaffold has proven to be effective for targeting this pathway as well. researchgate.netnih.gov Several quinazoline derivatives have been reported as potent inhibitors of PI3K isoforms. nih.govmdpi.com For instance, certain dimorpholinoquinazoline compounds have been synthesized and shown to inhibit the phosphorylation of key downstream effectors like Akt and mTOR. nih.gov One study identified a 4-aryl quinazoline that was optimized into a potent and selective inhibitor of the PI3Kδ isoform. nih.gov Another compound, a 2-sulfanylquinazolin-4(3H)-one derivative (5d), was identified as a multi-targeted kinase inhibitor with activity against HER2, EGFR, and VEGFR2 in the nanomolar range. mdpi.com These findings demonstrate that the quinazoline core, including potentially those with a trifluoromethyl substitution, can be chemically modified to effectively modulate the PI3K pathway and inhibit associated kinases, thereby inducing apoptosis and arresting the cell cycle in cancer cells. mdpi.comnih.gov
| Compound Class | Target Kinase | Reported Activity (Example IC₅₀) |
|---|---|---|
| Quinazolin-4(3H)-one derivative (6d) | EGFR | 0.069 µM |
| Dimorpholinoquinazoline derivative (7b) | PI3Kα | ~50 µM |
| 4-Aryl quinazoline derivative (11) | PI3Kδ | Potent isoform-selective inhibition |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HER2 | Nanomolar range |
| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | VEGFR2 | Nanomolar range |
Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines (in vitro)
Derivatives of the quinazoline scaffold have demonstrated notable capabilities in halting the cell cycle and inducing programmed cell death (apoptosis) in various human cancer cell lines. For instance, a series of novel 4-aniline quinazoline derivatives were synthesized and evaluated for their anticancer properties. One promising compound from this series, Y22, was shown to induce morphological changes in MDA-MB-231 breast cancer cells consistent with apoptosis. Flow cytometry analysis confirmed that increasing concentrations of Y22 led to a significant increase in apoptosis. Mechanistic studies indicated that Y22's pro-apoptotic effects may be mediated by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.
Similarly, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to promote cell cycle arrest at the G2/M phase, subsequently leading to apoptosis in leukemia cells. Other studies on quinazoline hybrids and conjugates have also reported the induction of apoptosis. For example, a quinazoline/phenylsulfonylfuroxan hybrid, compound 25q, was found to arrest the H1975 cell cycle in the G0/G1 phase and trigger apoptosis. Another compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e), arrested the cell cycle of MCF-7 cells in the G1 phase. Furthermore, quinazoline-pyrimidine hybrids have been observed to arrest the cell cycle in the S phase in the A549 cell line.
| Compound/Derivative Type | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Compound Y22 (4-aniline quinazoline) | MDA-MB-231 | Induction of apoptosis (via Bax/Bcl-2 pathway) | |
| N-aryl-2-trifluoromethyl-quinazoline-4-amines | Leukemia cells | G2/M phase cell cycle arrest and apoptosis | |
| Compound 25q (quinazoline/phenylsulfonylfuroxan hybrid) | H1975 | G0/G1 phase cell cycle arrest and apoptosis | |
| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 | G1 phase cell cycle arrest | |
| Quinazoline-pyrimidine hybrid (Compound 6n) | A549 | S phase cell cycle arrest | |
| 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines | MCF-7, HepG2 | G1 and S phase arrest, induction of apoptosis |
Anti-proliferative Effects on Human Cancer Cell Lines (in vitro)
The anti-proliferative activity of quinazoline derivatives has been extensively evaluated against a variety of human cancer cell lines. A particularly relevant study focused on a series of N-aryl-2-trifluoromethylquinazoline-4-amine analogs. These compounds were tested for their in vitro anti-cancer activity against chronic myeloid leukemia (K562), erythroleukemia (HEL), human prostate cancer (LNCaP), and cervical cancer (HeLa) cells. Several compounds within this series, notably 15d, 15f, 15h, and 15i, demonstrated significantly stronger growth inhibitory activity on K562 cells than the positive controls.
Other studies have also highlighted the potent cytotoxic effects of various quinazoline-based compounds. For example, a series of 6-aryloxyl substituted quinazoline derivatives were tested against human gastric cancer (N87), non-small-cell lung cancer (H1975), and EGFR wild-type (A549) cell lines. The most promising compound, 4m, showed potent antitumoral activities with IC50 values of 6.3 nM and 7.5 nM for N87 and H1975 cell lines, respectively. Similarly, pyrazolo[1,5-c]quinazoline-triazole conjugates exhibited substantial inhibitory effects against both MCF-7 and A549 cell lines, with all tested compounds showing IC50 values below 8 µM.
| Compound/Derivative Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 4m (6-aryloxyl substituted quinazoline) | N87 (gastric) | 6.3 nM | |
| H1975 (lung) | 7.5 nM | ||
| Compound 6C4 (pyrazolo[1,5-c]quinazoline-triazole) | MCF-7 (breast) | <2.4 µM | |
| A549 (lung) | >1.28 µM | ||
| Compound Y22 (4-aniline quinazoline) | MDA-MB-231 (breast) | 4.53 µM | |
| Compound 25q (quinazoline/phenylsulfonylfuroxan hybrid) | H1975 (lung) | 1.67 µM | |
| MGC-803 (gastric) | 1.88 µM | ||
| Compound 6n (quinazoline-pyrimidine hybrid) | SW-480 (colon) | 2.3 µM |
Inhibition of Microtubule Polymerization
A key mechanism contributing to the anticancer effects of certain quinazoline derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, and their disruption can lead to mitotic arrest and cell death.
Specifically, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as inhibitors of tubulin polymerization. Further investigation into their mechanism revealed that these compounds disrupt the cellular microtubule networks by targeting the colchicine binding site on tubulin. This mode of action is shared by other known microtubule-disrupting agents. The inhibition of tubulin polymerization is a well-established strategy in cancer therapy, and the quinazoline scaffold, particularly with a trifluoromethyl substitution at the 2-position, represents a promising framework for developing such agents.
Suppression of Tumor Angiogenesis Pathways
Quinazoline derivatives have been shown to interfere with tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. A primary target in this pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
One study reported on a quinazoline derivative, compound 11d, which inhibits angiogenesis by downregulating the phosphorylation of VEGFR2. This compound exhibited potent inhibitory activity against VEGFR2 with an IC50 of 5.49 μM. The inhibition of VEGFR2 subsequently suppresses downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, which are crucial for regulating the formation of new blood vessels. Furthermore, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have also been found to inhibit angiogenesis, highlighting another facet of their multi-pronged anticancer activity. By blocking these critical pathways, quinazoline derivatives can effectively stifle tumor growth and metastasis.
IRAK4 Kinase Inhibition
The quinazoline scaffold has been successfully utilized in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key protein kinase involved in signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which play significant roles in inflammatory responses. Through medicinal chemistry optimization of high-throughput screening hits, guided by structure-based drug design, potent and orally bioavailable quinazoline-based IRAK4 inhibitors have been identified. These compounds demonstrate excellent pharmacokinetic profiles and high kinase selectivity, making them attractive candidates for the treatment of inflammatory diseases.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, and their overexpression is common in many cancers. Consequently, they are attractive targets for anticancer drug development. Several quinazoline derivatives have been identified as potent inhibitors of Aurora kinases.
For example, one study described the discovery of a new series of Aurora kinase inhibitors based on the quinazoline skeleton. Within this series, compounds 9a and 9h displayed excellent inhibitory activity against Aurora A kinase, with IC50 values of 6.0 and 2.8 nM, respectively. Another quinazoline derivative, BPR1K871, was identified as a potent dual inhibitor of Aurora and FLT3 kinases, with an IC50 of 22 nM against Aurora A. Additionally, compound 6e, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective lead for Aurora A kinase inhibition.
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Compound 9h | Aurora A | 2.8 nM | |
| Compound 9a | Aurora A | 6.0 nM | |
| Compound 80 | Aurora A | 77 nM | |
| Aurora B | 145 nM | ||
| BPR1K871 | Aurora A | 22 nM |
Antimicrobial Activity (excluding specific pathogenic strains from clinical context)
The quinazoline and quinazolinone core structures are recognized as important pharmacophores in medicinal chemistry, possessing a wide spectrum of biological properties, including antimicrobial activity. Derivatives of quinazolin-4(3H)-one, in particular, are considered a promising class of substances for developing new antibacterial agents.
Studies have shown that these compounds can exhibit pharmacological effects against various microorganisms. The antimicrobial activity is often influenced by the nature of the substituents on the quinazoline nucleus. For example, structure-activity relationship studies have revealed that substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4 can enhance antimicrobial effects. Research on novel quinazolinones has demonstrated mild to good antibacterial activity and mild to moderate antifungal activity. Some pyrazolo quinazoline derivatives have also shown moderate to good antibacterial and antifungal properties.
Antibacterial Spectrum and Potency
Derivatives of the quinazoline scaffold, particularly those incorporating a trifluoromethyl group, have been investigated for their antibacterial properties. The inclusion of a trifluoromethyl group on a phenyl ring attached to a piperazine moiety has been shown to significantly enhance antibacterial activity. researchgate.net For instance, certain trifluoromethyl-substituted quinazoline derivatives have demonstrated promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with reported minimum inhibitory concentrations (MICs) as low as 2 μg/mL. researchgate.net
An acrylamide-functionalized quinazoline derivative, compound 7a , exhibited excellent antibacterial potency against the plant pathogen Xanthomonas oryzae pv. oryzae, with a half-maximal effective concentration (EC50) value of 13.20 µM. nih.gov Further studies on related quinazoline derivatives have identified compounds with MIC values of 0.5 μg/mL against S. aureus. nih.gov These findings highlight the potential of the quinazoline scaffold in developing new antibacterial agents. nih.govrphsonline.com
Table 1: Antibacterial Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Bacterium | Activity (MIC/EC50) |
|---|---|---|
| Trifluoromethyl-substituted piperazinyl quinazoline | Staphylococcus aureus | 2 µg/mL |
| Acrylamide-functionalized quinazoline (7a ) | Xanthomonas oryzae pv. oryzae | 13.20 µM |
| General quinazoline derivative | Staphylococcus aureus | 0.5 µg/mL |
Antifungal Spectrum and Potency
The quinazoline framework is also a source of potent antifungal agents. nih.gov Research into novel quinazoline derivatives has demonstrated significant activity against various fungal pathogens. nih.gov Specifically, certain derivatives have shown notable efficacy against Candida parapsilosis, a significant human pathogen, with MIC values ranging from 2 to 8 μg/mL. nih.gov One of the most active compounds in this series was identified as compound 17 , which had an MIC of 2 μg/mL against C. parapsilosis. nih.gov
Furthermore, studies on quinoline (B57606) derivatives, which share structural similarities, have also revealed potent antifungal effects. A compound designated as Ac12 , a 2,8-bis(trifluoromethyl)-4-quinolinol derivative, showed exceptional activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. acs.org Another study on a 6-bromo-4-ethoxyethylthio quinazoline derivative reported high antifungal activity against several plant pathogenic fungi, with EC50 values in the range of 17.47 to 70.79 μg/mL. researchgate.net
Table 2: Antifungal Activity of Selected Quinazoline and Related Derivatives
| Compound/Derivative Class | Fungus | Activity (MIC/EC50) |
|---|---|---|
| Quinazoline derivative (17 ) | Candida parapsilosis | 2 µg/mL |
| Quinazoline derivatives | Candida parapsilosis | 2 - 8 µg/mL |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12 ) | Sclerotinia sclerotiorum | 0.52 µg/mL |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12 ) | Botrytis cinerea | 0.50 µg/mL |
| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | 17.47 - 70.79 µg/mL |
Other Enzyme Inhibitory Profiles
Carbonic Anhydrase (CA) Inhibition (e.g., hCA IX, XII isoforms)
Derivatives of quinazoline-carboxylic acids have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. Certain 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have shown significant inhibitory activity, particularly against the tumor-associated transmembrane isoforms hCA IX and XII. These isoforms are implicated in cancer progression, making them important therapeutic targets.
In one study, a series of these derivatives were evaluated for their inhibitory activity against cytosolic isoforms (hCA I and II) and tumor-associated isoforms (hCA IX and XII). While many compounds showed weak inhibition of hCA I, they displayed potent and selective inhibition against hCA IX and XII. For example, some derivatives exhibited inhibition constants (Ki) in the nanomolar range for hCA IX and XII, demonstrating their potential as selective inhibitors for cancer-related CAs.
Table 3: Carbonic Anhydrase Inhibition by Anilinoquinazoline Carboxylic Acid Derivatives
| Compound | hCA I (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |
|---|---|---|---|
| 8a | 87.7 | 0.11 | 0.088 |
| 8b | 73.2 | 0.095 | 0.073 |
| 8c | 66.3 | 0.043 | 0.039 |
Alpha-amylase and Alpha-glucosidase Inhibition
Structurally related 6-halogeno and 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides have been evaluated for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.
Several of these derivatives displayed potent dual inhibitory activity. For example, the 6-bromo-2-phenyl substituted derivative (3a ) and its 6-bromo-8-iodo-2-phenyl-substituted counterpart (3i ) showed strong inhibition of both α-glucosidase and α-amylase, with IC50 values in the low micromolar range, comparable or superior to the standard drug acarbose. nih.gov Notably, compound 3p , which features a 2-(4-methoxyphenyl) group, demonstrated particularly high activity against α-glucosidase with an IC50 value of 0.78 ± 0.05 µM. nih.gov
Table 4: α-Glucosidase and α-Amylase Inhibition by Dihydroquinazoline Oxide Derivatives
| Compound | α-Glucosidase (IC50, µM) | α-Amylase (IC50, µM) |
|---|---|---|
| 3a (6-bromo-2-phenyl) | 1.08 ± 0.02 | 5.33 ± 0.01 |
| 3c (6-bromo-2-(4-chlorophenyl)) | 0.92 ± 0.01 | > 100 |
| 3i (6-bromo-8-iodo-2-phenyl) | 1.01 ± 0.05 | 1.18 ± 0.06 |
| 3l (6-iodo-2-(4-methoxyphenyl)) | 1.04 ± 0.03 | 54.18 ± 0.01 |
| 3p (8-bromo-6-iodo-2-(4-methoxyphenyl)) | 0.78 ± 0.05 | 39.14 ± 0.03 |
| Acarbose (Standard) | 4.40 ± 0.05 | 2.92 ± 0.02 |
Modulation of AMPA and Kainate Receptor Affinity
Quinazoline derivatives have also been explored as modulators of ionotropic glutamate receptors, such as AMPA and kainate receptors, which are crucial for synaptic transmission in the central nervous system. A study of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives revealed compounds with significant affinity for these receptors.
One of the most notable findings was for 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazolin-2,4-dione (12 ), which demonstrated good affinity for both high-affinity and low-affinity kainate receptors, with Ki values of 0.62 µM and 1.6 µM, respectively. researchgate.net This compound also exhibited good selectivity, suggesting that the quinazoline scaffold can be tailored to achieve specific interactions with subtypes of glutamate receptors. researchgate.net The study indicated that the introduction of certain heterocyclic moieties at the 6-position could yield AMPA-selective antagonists. researchgate.net
Table 5: Kainate Receptor Affinity of a Quinazoline-2,4-dione Derivative
| Compound | Receptor Subtype | Affinity (Ki, µM) |
|---|---|---|
| 12 | High-affinity Kainate | 0.62 |
| 12 | Low-affinity Kainate | 1.6 |
Myeloperoxidase Inhibition
Derivatives of thioxo-dihydroquinazolin-one have been identified as novel and potent inhibitors of myeloperoxidase (MPO). nih.gov MPO is an enzyme involved in innate immunity but also contributes to inflammatory diseases. The inhibition of MPO is a therapeutic target for various inflammatory conditions.
A study of over 50 quinazolin-4(1H)-one derivatives showed that this class of compounds can inhibit MPO with IC50 values as low as 100 nM. nih.gov For example, compound 2b from this series was a potent inhibitor with an IC50 of 0.1 µM and achieved 90% maximum inhibition. nih.gov Another derivative, TG6-44 (also known as Compound 1c), was also shown to be an effective MPO inhibitor with an IC50 of 0.8 ± 0.1 μM. nih.gov These compounds exhibited competitive inhibition with respect to the Amplex Red substrate. nih.gov
Table 6: Myeloperoxidase (MPO) Inhibition by Thioxo-dihydroquinazolin-one Derivatives
| Compound | MPO Inhibition (IC50, µM) | Maximum Inhibition (%) |
|---|---|---|
| 1c (TG6-44) | 0.8 ± 0.1 | 60 |
| 2b | 0.1 | 90 |
| 2c | 0.1 - 0.2 | 90 |
| 2e | 0.1 - 0.2 | 90 |
| 2j | 0.1 - 0.2 | 90 |
| 2k | 0.1 - 0.2 | 90 |
Structure Activity Relationship Sar Studies for 6 Trifluoromethyl Quinazoline 2 Carboxylic Acid Scaffolds
Influence of the Trifluoromethyl Group's Position and Presence on Biological Activity
The trifluoromethyl (-CF3) group is a key functional group in modern drug design, prized for its unique electronic properties and metabolic stability. mdpi.com Its incorporation into the quinazoline (B50416) scaffold, particularly at the C-6 position, profoundly influences the molecule's physicochemical properties, which in turn affects its biological activity. The -CF3 group is highly lipophilic and strongly electron-withdrawing, characteristics that can enhance a molecule's membrane permeability, bioavailability, and binding affinity to target proteins. mdpi.comnih.gov
In numerous studies on bioactive compounds, the presence of a trifluoromethyl group has been linked to increased potency. nih.gov For quinazoline derivatives developed as potential antitumor agents, the inclusion of a trifluoromethyl moiety has been a successful strategy. nih.govresearchgate.net This group can improve interactions with target enzymes or receptors by forming multipolar bonds with residues like carbonyl groups within the protein's active site. nih.gov While direct SAR studies comparing various positional isomers of trifluoromethyl on the quinazoline-2-carboxylic acid backbone are limited, research on related scaffolds suggests that the position is critical. The electronic effects of the -CF3 group can alter the reactivity of the entire heterocyclic system, influencing how other substituents modulate activity. Its placement at C-6 specifically impacts the electron density of the benzene (B151609) portion of the quinazoline ring, which can be a critical determinant for receptor recognition and binding.
Impact of Substituents on the Quinazoline Core (e.g., at C-2, C-4, C-7 positions)
The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the core structure. Modifications at the C-2, C-4, and C-7 positions have been extensively explored to optimize potency against various therapeutic targets.
C-2 Position: The C-2 position is frequently modified to explore its impact on activity. In studies of quinazolinone derivatives as cyclin-dependent kinase 9 (CDK9) inhibitors, substitutions at the C-2 position with moieties like 3-bromophenyl significantly improved inhibitory activity. mdpi.com Conversely, in other contexts, achieving regioselective substitution at the C-2 position can be challenging compared to the more reactive C-4 position, often requiring specific synthetic strategies. beilstein-journals.org For certain anticancer quinazolines targeting microtubules, small hydrophobic groups at the C-2 position were found to improve cellular permeability and were well-tolerated for binding. nih.gov
C-4 Position: The C-4 position of the quinazoline ring is highly reactive towards nucleophilic substitution and is a common site for introducing diversity. beilstein-journals.orgscispace.com In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a 4-anilino substitution is a hallmark feature, crucial for binding to the ATP pocket of the kinase domain. nih.govnih.gov The nature of the substituent on the aniline (B41778) ring further fine-tunes the activity. Small, lipophilic groups such as -F and -Cl on the aniline moiety often enhance affinity for EGFR. nih.gov Development of lipophilic character at the C-4 position is often a desirable strategy for improving inhibitory potential. frontiersin.org
C-7 Position: Along with the C-6 position, the C-7 position is a key site for modification, particularly in EGFR inhibitors. Electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, at the C-6 and C-7 positions are known to increase the inhibitory activity of 4-anilinoquinazoline (B1210976) derivatives. nih.gov This suggests that the electronic properties of substituents on the benzene portion of the quinazoline core are vital for molecular recognition by the target protein.
The following table summarizes the general impact of substitutions at various positions on the quinazoline core based on findings from related scaffolds.
| Position | Type of Substituent | Effect on Biological Activity | Reference Compound Class |
| C-2 | Small hydrophobic groups (e.g., -Cl, -CH3) | Improved cellular permeability and antiproliferative activity. | Microtubule Targeting Agents |
| C-2 | Substituted aryl groups (e.g., 3-bromophenyl) | Significantly enhanced enzyme inhibition (CDK9). | CDK9 Inhibitors |
| C-4 | 4-Anilino moiety | Essential for EGFR kinase inhibition; forms key interactions. | EGFR Inhibitors |
| C-4 | Development of lipophilicity | Generally desirable for improving inhibitory affinity. | General Kinase Inhibitors |
| C-6 / C-7 | Electron-donating groups (e.g., -OCH3) | Increased activity in many kinase inhibitors. | EGFR Inhibitors |
| C-6 | Trifluoromethyl group (-CF3) | Enhances lipophilicity and binding affinity. | Antitumor Agents |
Role of the Carboxylic Acid Moiety and its Derivatives in Modulating Biological Outcomes
The carboxylic acid moiety at the C-2 position is a critical pharmacophoric feature for the biological activity of certain quinazoline and related quinoline (B57606) derivatives. acs.org Studies on quinoline-related carboxylic acids have demonstrated their potential as antiproliferative and anti-inflammatory agents. nih.gov The acidic group is often essential for forming key interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in the target protein's active site.
In the development of novel antimalarials based on a quinazolinone scaffold, the carboxylic acid was found to be indispensable for antiplasmodial potency. acs.org Removal of this functional group or its replacement with bioisosteres like an aniline or an amide resulted in a complete loss of activity. acs.org This highlights the specific and crucial role of the carboxylic acid in the mechanism of action for that particular biological target. It is speculated that the co-planar orientation of the carboxylic acid and the quinazoline nitrogen atom may facilitate chelation with metal ions, a potential mechanism for its pharmacological effects. nih.gov While derivatives such as esters or amides are common prodrug strategies, in many cases, the free carboxylic acid is the active form, and its modification leads to a significant reduction or abolition of the desired biological outcome. acs.org
Steric and Electronic Effects on Receptor Binding and Enzyme Inhibition
Steric Effects: The bulkiness of substituents can have a significant impact on biological activity. While larger groups can sometimes form additional beneficial interactions, they can also lead to steric hindrance, preventing the molecule from fitting optimally into a binding pocket. nih.gov For instance, in a series of quinazolinone-based anti-inflammatory agents, increasing the length of an aliphatic side chain beyond a certain point resulted in unfavorable interactions and decreased activity, demonstrating a clear steric limitation. nih.gov Similarly, for 4-anilinoquinazolines, substitutions at the ortho-position of the aniline ring often result in a complete loss of inhibitory effect, likely due to steric clashes that disrupt the required conformation for binding. acs.org
Electronic Effects: The electronic properties of substituents influence the electron density distribution across the quinazoline ring system, which affects non-covalent interactions like hydrogen bonds, π-π stacking, and cation-pi interactions that are critical for binding. nih.govnih.gov As mentioned, electron-donating groups at the C-6 and C-7 positions generally enhance the activity of EGFR inhibitors. nih.gov In contrast, the strongly electron-withdrawing trifluoromethyl group enhances potency through different mechanisms, including increased lipophilicity and the formation of unique multipolar interactions. nih.gov In studies of PI3Kα inhibitors, compounds with strong electron-donating substituents like a methoxy group showed greater cytotoxicity than those with less donating (methyl) or withdrawing (chloro) groups, underscoring the importance of electronic tuning. nih.gov
Identification of Pharmacophore Features and Essential Moieties for Specific Bioactivities
Based on extensive SAR studies of various quinazoline derivatives, key pharmacophore models have been proposed for different biological activities. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect.
For quinazoline-based kinase inhibitors (e.g., targeting EGFR), the essential pharmacophoric features typically include:
The Quinazoline Core: Acts as a scaffold and engages in crucial hydrogen bonding with the hinge region of the kinase ATP-binding site. nih.gov
The C-4 Substituent: Often an aniline group that occupies a hydrophobic pocket and allows for further substitutions to enhance selectivity and potency. nih.govnih.gov
Substituents at C-6 and C-7: These positions are often occupied by small, electron-donating groups (like -OCH3) that enhance binding affinity. nih.gov
For the 6-(trifluoromethyl)quinazoline-2-carboxylic acid scaffold, the pharmacophore can be defined by:
The Quinazoline Nitrogen Atoms: Likely act as hydrogen bond acceptors.
The C-2 Carboxylic Acid: A critical moiety that may act as a hydrogen bond donor and/or form ionic interactions, anchoring the molecule in the active site. Its presence is often non-negotiable for activity. acs.org
The Aromatic Ring System: Provides a rigid scaffold and can participate in π-π stacking or hydrophobic interactions with the target protein. nih.gov
The combination of the rigid heterocyclic core, the essential acidic moiety at C-2, and the strategically placed lipophilic, electron-withdrawing group at C-6 defines the core pharmacophoric features necessary for the biological activity of this specific class of compounds.
Future Perspectives and Research Directions
Development of Innovative Synthetic Methodologies for Fluorinated Quinazolines
The synthesis of fluorinated quinazolines, including 6-(trifluoromethyl)quinazoline-2-carboxylic acid, is an area of active research. organic-chemistry.orgresearchgate.net Traditional methods often require harsh conditions or multi-step processes. researchgate.net Future methodologies are expected to focus on more efficient, scalable, and environmentally friendly approaches.
Key areas for development include:
Metal-Free Synthesis : A significant trend is the move away from metal catalysts to avoid potential toxicity and contamination of the final products. For instance, a direct method for synthesizing 2-(trifluoromethyl)quinazolin-4-ones using trifluoroacetic acid as the CF3 source without any metals or additives has been developed, offering a high-economy and broad-scope approach. organic-chemistry.org
Photocatalysis : Visible-light-mediated reactions are gaining traction as they offer mild and selective methods for trifluoromethylation and cyclization. researchgate.net These methods often use inexpensive and readily available reagents like trifluoroacetic acid and can proceed without strong oxidants, which is beneficial for synthesizing complex molecules. researchgate.net
Flow Chemistry : Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This could be particularly advantageous for the industrial production of this compound and its derivatives.
Novel Synthetic Methods : Researchers are constantly exploring novel synthetic routes, such as microwave-assisted reactions, ultrasound-promoted synthesis, and phase-transfer catalysis, to improve the efficiency and speed of quinazoline (B50416) synthesis. nih.gov
A comparative look at traditional versus emerging synthetic methods highlights the trend towards greener and more efficient chemistry.
| Method | Key Features | Advantages | Challenges |
| Traditional Methods | Often involve refluxing, oxidative cyclization, and metal catalysts. nih.gov | Well-established and understood. | Can require harsh conditions, multi-step processes, and may have environmental drawbacks. |
| Metal-Free Synthesis | Utilizes reagents like trifluoroacetic acid as the trifluoromethyl source without metal catalysts. organic-chemistry.org | Avoids metal contamination, often more economical. organic-chemistry.org | May require high temperatures. organic-chemistry.org |
| Photocatalysis | Employs visible light to initiate reactions, often under mild conditions. researchgate.net | High selectivity, environmentally friendly, uses readily available reagents. researchgate.net | May require specialized equipment. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. nih.gov | Rapid reaction times, often higher yields. nih.gov | Scalability can be a concern. |
Identification and Validation of Novel Biological Targets for Quinazoline Derivatives
Quinazoline derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net A primary future direction for this compound will be the identification and validation of novel biological targets beyond the well-established ones like EGFR. nih.gov
Potential novel targets and areas of exploration include:
Kinase Inhibitors : While EGFR is a known target, there are many other kinases involved in disease pathways that could be targeted by quinazoline derivatives. sciencepublishinggroup.com For example, research has explored quinazolines as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. mdpi.com
NF-κB Pathway Inhibitors : The NF-κB signaling pathway is implicated in inflammation and cancer. Novel quinazoline derivatives have been designed and evaluated as inhibitors of this pathway.
Carbonic Anhydrase Inhibitors : Certain quinazoline-based carboxylic acids have been identified as inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with cancer. nih.gov
NHE-1 Inhibitors : Quinazoline derivatives have been reported as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target for cardioprotective agents. nih.gov
Antimicrobial Targets : With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Quinazolines have shown promise as antibacterial and antifungal agents, and future research will likely focus on identifying their specific microbial targets. nih.govbu.edu.eg
Application of Advanced Computational Approaches in Rational Drug Design of this compound Analogues
Computational methods are becoming indispensable in modern drug discovery for the rational design of new therapeutic agents. openmedicinalchemistryjournal.compatsnap.com For this compound analogues, these approaches can accelerate the identification of potent and selective drug candidates.
Advanced computational techniques that will be pivotal include:
Molecular Docking : This technique predicts the binding orientation of a molecule to a target protein, helping to understand the mechanism of action and to design derivatives with improved binding affinity. nih.govnih.gov
Virtual Screening : Large libraries of virtual compounds can be screened against a biological target to identify promising candidates for synthesis and further testing, saving time and resources. openmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new analogues. patsnap.com
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of the interaction. patsnap.com
Artificial Intelligence and Machine Learning : AI-driven approaches can be used to predict the properties of new molecules, optimize synthetic routes, and identify novel drug-target interactions, further accelerating the drug discovery process. researchgate.net
| Computational Tool | Application in Drug Design |
| Molecular Modeling | Visualizes the 3D structure of biological targets and potential binding sites. patsnap.com |
| Homology Modeling | Predicts the structure of a protein when experimental data is unavailable. patsnap.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of a drug-target complex. patsnap.com |
| Docking Simulations | Predicts the preferred orientation of a drug molecule when it binds to a target. patsnap.com |
| Virtual Screening | Evaluates large libraries of compounds to identify potential drug candidates. openmedicinalchemistryjournal.com |
| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. patsnap.com |
Exploration of this compound as a Versatile Synthetic Building Block for Complex Molecules
Beyond its own potential therapeutic applications, this compound can serve as a valuable synthetic building block for the construction of more complex molecules. rsc.orgresearchgate.net The presence of the carboxylic acid group and the trifluoromethyl-substituted quinazoline core provides multiple points for chemical modification.
Future research in this area may involve:
Synthesis of Novel Heterocyclic Systems : The quinazoline ring can be annulated with other heterocyclic rings to create novel polycyclic systems with unique biological properties. mdpi.com
Development of Chemical Probes : Derivatives of this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying biological processes and identifying new protein targets.
Creation of Covalent Inhibitors : The carboxylic acid moiety can be converted into a reactive group that can form a covalent bond with a target protein, leading to potent and long-lasting inhibition.
Use in Materials Science : The rigid, aromatic structure of the quinazoline core, combined with the unique properties of the trifluoromethyl group, could be exploited in the development of new functional materials. rsc.org
Design and Synthesis of Multifunctional Quinazoline Derivatives for Polypharmacology
The "one drug, one target" paradigm is often insufficient for treating complex diseases like cancer. nih.gov Polypharmacology, the concept of designing single molecules that can modulate multiple targets, is an emerging and promising strategy. nih.gov The quinazoline scaffold is well-suited for the development of such multifunctional drugs.
Future directions for designing multifunctional derivatives of this compound include:
Molecular Hybridization : This approach involves combining the quinazoline scaffold with other pharmacophores to create hybrid molecules with multiple biological activities. nih.gov For example, a quinazoline derivative could be linked to another anticancer agent to create a dual-action drug.
Targeting Multiple Kinases : Many cancers are driven by the dysregulation of multiple signaling pathways. Quinazoline derivatives can be designed to inhibit several key kinases simultaneously, potentially leading to a more effective and durable therapeutic response.
Combining Anticancer and Anti-inflammatory Activity : Chronic inflammation is a known driver of cancer. Multifunctional quinazolines could be designed to possess both cytotoxic and anti-inflammatory properties, addressing two key aspects of the disease. researchgate.net
Overcoming Drug Resistance : By hitting multiple targets, multifunctional drugs may be less susceptible to the development of drug resistance, a major challenge in cancer therapy. nih.gov
Q & A
Basic: What are the optimal synthetic routes for preparing 6-(trifluoromethyl)quinazoline-2-carboxylic acid?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated intermediates. For example, in EP 4 374 877 A2, analogous pyrimidine derivatives were prepared by coupling 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate esters with boronic acids under palladium catalysis . Reaction conditions include inert atmospheres (N₂/Ar), temperatures of 80–100°C, and bases like Na₂CO₃. Post-coupling hydrolysis (e.g., HCl/dioxane) yields the carboxylic acid. Adapting this protocol for quinazoline systems would require optimizing the halogenated quinazoline precursor and boronic acid partner.
Basic: How is this compound characterized analytically?
Methodological Answer:
Liquid chromatography-mass spectrometry (LCMS) and reverse-phase HPLC are standard for purity assessment. For trifluoromethyl-substituted heterocycles, LCMS typically shows [M+H]+ peaks (e.g., m/z 242 for the target compound). HPLC retention times vary with mobile phases: for example, acetonitrile/water (0.1% formic acid) on a YMC-Actus Triart C18 column yields retention times ~1.25–1.32 minutes under SMD-TFA05 conditions . Nuclear magnetic resonance (NMR) (¹⁹F and ¹H) is critical for confirming substitution patterns, with the trifluoromethyl group appearing as a singlet near δ -60 ppm in ¹⁹F NMR.
Advanced: How can this compound be utilized in constructing spirocyclic carboxamide derivatives?
Methodological Answer:
The carboxylic acid moiety serves as a key intermediate for amide coupling. In EP 4 374 877 A2, similar acids were condensed with aminophenyltrifluoromethylpyrimidines using carbodiimide-based coupling agents (e.g., HATU or EDC) in DMF or THF. For spirocyclic systems, the acid is first activated as an acyl chloride (via SOCl₂) and reacted with amines under Schlenk conditions. Post-coupling cyclization (e.g., via Mitsunobu reactions) forms spiro scaffolds . Mechanistic studies suggest that electron-withdrawing trifluoromethyl groups enhance electrophilicity at the carbonyl, accelerating nucleophilic attack.
Advanced: What strategies address low yields in coupling reactions involving this compound?
Methodological Answer:
Low yields often stem from steric hindrance or poor solubility. Strategies include:
- Pre-activation: Converting the acid to a more reactive mixed anhydride or NHS ester.
- Solvent optimization: Using polar aprotic solvents (DMF, DMSO) with additives like LiCl to improve solubility.
- Catalyst screening: Testing Pd(PPh₃)₄ vs. XPhos-based catalysts for cross-coupling steps. In one patent, tetrabutylammonium iodide was used as a phase-transfer catalyst to enhance reactivity .
- Temperature control: Gradual heating (e.g., 50°C → 80°C) minimizes side reactions.
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
While specific data for this compound is limited, related trifluoromethyl heterocycles are light- and moisture-sensitive. Storage at 2–8°C under argon in amber vials is advised . For long-term stability, lyophilization or conversion to a stable salt (e.g., sodium or ethyl ester) is recommended.
Advanced: How does the trifluoromethyl group influence electronic properties in drug discovery applications?
Methodological Answer:
The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In kinase inhibitors, its electron-withdrawing nature modulates the quinazoline ring’s π-electron density, enhancing binding to ATP pockets. Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substituents) show a 5–10-fold increase in IC₅₀ values for -CF₃ derivatives . Density functional theory (DFT) calculations can further quantify charge distribution and H-bonding potential.
Advanced: How to resolve contradictions in reported HPLC retention times for related compounds?
Methodological Answer:
Retention time variability arises from column chemistry (C18 vs. phenyl-hexyl), mobile phase modifiers (TFA vs. formic acid), and gradient profiles. For reproducibility:
- Standardize conditions: Use SMD-TFA05 (0.1% TFA in water/acetonitrile) or SQD-FA05 (formic acid-based) as in patent methods .
- Internal standards: Spike with analogs (e.g., 6-(trifluoromethyl)nicotinic acid) to calibrate retention behavior.
- Column validation: Confirm lot-to-lot consistency using USP standards.
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
Reverse-phase flash chromatography (C18 silica, MeCN/water gradients) or preparative HPLC is standard. In one protocol, crude product was purified via HPLC using a YMC-Actus Triart C18 column (50 × 330 mm, 5 µm) with 0.1% formic acid modifier, achieving >95% purity . For scale-up, recrystallization from ethanol/water (1:3) is feasible, though trifluoromethyl groups may reduce crystalline yield.
Advanced: What role does this compound play in agrochemical research?
Methodological Answer:
While not directly cited in agrochemicals, structurally related 6-(trifluoromethyl)pyridine-3-carboxylic acid derivatives (e.g., flupyrsulfuron) act as herbicidal sulfonylurea inhibitors of acetolactate synthase. The quinazoline analog could be explored as a bioisostere in herbicide design, leveraging its acidity (pKa ~3.7) for pH-dependent activity . Field trials would require evaluating soil adsorption and photostability, given the aryl fluoride’s susceptibility to hydrolysis.
Advanced: How to troubleshoot poor solubility in biological assays?
Methodological Answer:
Poor solubility is common with trifluoromethyl aromatics. Mitigation strategies:
- Prodrug formation: Convert the acid to a methyl ester or PEGylated amide for enhanced aqueous solubility.
- Co-solvents: Use DMSO/cremophor EL mixtures (≤10% v/v) in cell culture media.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
